molecular formula C11H13BN2O4 B12054911 6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12054911
M. Wt: 248.05 g/mol
InChI Key: GBBNAGRLIVKTEN-UHFFFAOYSA-N
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Description

6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is of interest due to its unique structure, which includes a boron atom integrated into a dioxazaborocane ring. The presence of boron in organic compounds often imparts unique chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the formation of the dioxazaborocane ring through a series of reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the presence of boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex boron-containing compounds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require careful optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:

    Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron hydrides.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boron hydrides.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets. The boron atom can form stable complexes with biomolecules, which can alter their function. For example, in BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Boronic acids: Compounds containing a boron atom bonded to two hydroxyl groups.

    Borates: Compounds containing a boron atom bonded to oxygen atoms.

    Boron hydrides: Compounds containing boron and hydrogen atoms.

Uniqueness

6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties compared to other boron-containing compounds. This uniqueness makes it valuable for specific applications, such as in BNCT and advanced material synthesis.

Properties

Molecular Formula

C11H13BN2O4

Molecular Weight

248.05 g/mol

IUPAC Name

6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C11H13BN2O4/c1-8-3-4-13-5-9(8)12-17-10(15)6-14(2)7-11(16)18-12/h3-5H,6-7H2,1-2H3

InChI Key

GBBNAGRLIVKTEN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CN=C2)C

Origin of Product

United States

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